molecular formula C10H11F3N2O2 B12285031 Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate

Cat. No.: B12285031
M. Wt: 248.20 g/mol
InChI Key: XQUODVHHEQFNOE-UHFFFAOYSA-N
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Description

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazinyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with methyl 2-bromoacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl 3-(trifluoromethyl)phenylacetate
  • Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate

Uniqueness

Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate is unique due to the presence of both the trifluoromethyl and hydrazinyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydrazinyl group provides reactive sites for further chemical modifications .

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 2-[N-amino-4-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)6-15(14)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6,14H2,1H3

InChI Key

XQUODVHHEQFNOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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